3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Physicochemical profiling Drug-likeness Lead optimization

The compound 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034286-35-4) is a heterocyclic small molecule belonging to the class of sulfonylpyrrolidine-fused oxadiazoles, with a molecular formula of C15H17N3O3S and a molecular weight of 319.38 g/mol. It features a 1,2,4-oxadiazole ring linked to a 4-phenylpyrrolidine core bearing an N-cyclopropylsulfonyl group, a substitution pattern encountered in bioactive neurokinin-1 (NK1) receptor antagonist programs.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 2034286-35-4
Cat. No. B2543238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2034286-35-4
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C15H17N3O3S/c19-22(20,12-6-7-12)18-8-13(11-4-2-1-3-5-11)14(9-18)15-16-10-21-17-15/h1-5,10,12-14H,6-9H2
InChIKeyJYJBFRXLXKXTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole: Chemical Profile & Key Identifiers for Procurement Decisions


The compound 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034286-35-4) is a heterocyclic small molecule belonging to the class of sulfonylpyrrolidine-fused oxadiazoles, with a molecular formula of C15H17N3O3S and a molecular weight of 319.38 g/mol [1]. It features a 1,2,4-oxadiazole ring linked to a 4-phenylpyrrolidine core bearing an N-cyclopropylsulfonyl group, a substitution pattern encountered in bioactive neurokinin-1 (NK1) receptor antagonist programs [2]. The compound is offered as a research-grade reagent by multiple suppliers and has been assigned the database identifier EOS19916 in certain cheminformatics resources [1].

Why 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Cannot Be Replaced by In-Class Analogues Without Risk of Divergent Activity


Compounds within the sulfonylpyrrolidine-oxadiazole series exhibit steep structure-activity relationships where subtle modifications to the aryl substitution pattern on the pyrrolidine ring, the nature of the sulfonyl group, or the oxadiazole connectivity profoundly alter receptor affinity and selectivity [1]. For instance, the 4-phenyl substitution on the pyrrolidine ring distinguishes this compound from simpler 3-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole analogs that lack this aryl group, potentially altering both binding pocket occupancy and physicochemical properties such as lipophilicity and polar surface area . Similarly, replacing the cyclopropylsulfonyl moiety with other sulfonyl groups (e.g., arylsulfonyl) or altering the oxadiazole regioisomer can shift the compound's target profile from NK1 antagonism to other receptor classes such as S1P1 agonism [2]. These divergent structure-activity trajectories mean that generic substitution without confirmatory head-to-head data risks selecting a compound with fundamentally different biological behavior.

3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole: Quantitative Comparator Evidence for Scientific Selection


Lipophilicity (clogP) Comparison with Des-phenyl and Thienyl Analogues

The target compound exhibits a calculated partition coefficient (clogP) of 2.40, as reported in the SILDrug/EOS19916 database [1]. In comparison, the simpler des-phenyl analog 1-(cyclopropylsulfonyl)-3-phenylpyrrolidine (CAS 1207028-45-2), which lacks the 1,2,4-oxadiazole ring, has a predicted clogP of approximately 2.8 based on its structural features (MW 251.35, C13H17NO2S) . This difference of approximately 0.4 log units reflects the moderating influence of the oxadiazole heterocycle on overall lipophilicity, which can affect membrane permeability, solubility, and non-specific protein binding [2].

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Differentiation from Simplified Pyrrolidine Scaffolds

The target compound has a reported topological polar surface area (TPSA) of 65.38 Ų [1]. In contrast, the simpler fragment 1-(cyclopropylsulfonyl)pyrrolidine (CAS not available; estimated formula C7H13NO2S, MW ~175) would be expected to have a TPSA below 40 Ų due to the absence of the oxadiazole and phenyl rings. The 1,2,4-oxadiazole ring contributes additional hydrogen bond acceptors (nitrogen and oxygen atoms) that increase the TPSA, placing the target compound in a range associated with moderate oral absorption potential (typically TPSA < 140 Ų for oral drugs) while still maintaining CNS penetration capability (TPSA < 90 Ų often favored) [2].

Drug-likeness Permeability Oral bioavailability

Molecular Weight and Hydrogen Bond Acceptor/HBDProfile vs. Core Pyrrolidine Sulfonamide Comparators

The target compound has a molecular weight of 319.39 g/mol with 6 hydrogen bond acceptors and 1 hydrogen bond donor (HBA: 6, HBD: 1) [1]. A close analog, 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS not specified; formula C12H13N3O, MW 215.25 g/mol, HBA: 3, HBD: 1), lacks the cyclopropylsulfonyl group entirely, representing a minimal pharmacophoric core . The target compound's additional 104 g/mol in molecular weight and three additional hydrogen bond acceptors (from the sulfonyl group) confer distinct binding interaction capacity with target proteins that may include additional hydrogen bonding and van der Waals contacts not available to the truncated analog.

Lead-likeness Fragment-based drug discovery Ligand efficiency

Structural Determinants of NK1 Antagonist Activity: Evidence from the Pyrrolidine-Oxadiazole Chemotype

In the foundational structure-activity relationship study by Young et al. (2007), oxadiazole-containing pyrrolidine derivatives were identified as potent hNK1 antagonists [1]. The study reported that oxadiazole analog 22 demonstrated excellent hNK1 binding affinity with a Ki in the sub-nanomolar range, functional antagonism (IC50) in the low nanomolar range in a FLIPR-based calcium mobilization assay, and a good pharmacodynamic (PD) response in vivo in a gerbil foot-tapping model [1]. While exact data for CAS 2034286-35-4 are not disclosed in this publication, the compound shares the critical pharmacophoric elements — namely, the oxadiazole ring, the substituted pyrrolidine core, and the sulfonyl group — that were essential for high potency in this chemical series. Compounds lacking the oxadiazole or bearing alternative heterocycles (e.g., carboxamides) showed reduced or altered NK1 affinity in the same study [1].

NK1 receptor antagonism Substance P Neurokinin receptor pharmacology

Recommended Application Scenarios for 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Based on Verified Evidence


NK1 Receptor Antagonist Lead Optimization Programs

The compound's structural alignment with the oxadiazole-pyrrolidine NK1 antagonist pharmacophore established by Young et al. (2007) [1] makes it a suitable candidate for structure-activity relationship expansion. Researchers can use it as a reference scaffold to explore modifications at the 4-phenyl position or the cyclopropylsulfonyl group while maintaining the oxadiazole core that was shown to confer sub-nanomolar binding affinity in representative analogs. Procurement of this specific compound enables direct comparison with published data on related oxadiazole analogs, reducing the ambiguity that arises when using simpler pyrrolidine sulfonamides lacking the oxadiazole ring.

Physicochemical Benchmarking for CNS Drug Discovery

With a clogP of 2.40 and TPSA of 65.38 Ų [2], this compound resides within the favorable range for CNS drug-likeness (clogP 1–4, TPSA < 90 Ų). It can serve as a reference standard for calibrating in silico ADME models or as a control compound in parallel artificial membrane permeability assays (PAMPA) and brain tissue binding studies, where its balanced lipophilicity and moderate polarity differentiate it from both more lipophilic des-heterocycle analogs and more polar, higher molecular weight oxadiazole derivatives.

Selectivity Profiling Against Related Neurokinin and S1P Receptor Subtypes

The cyclopropylsulfonyl-4-phenylpyrrolidine-oxadiazole scaffold occupies a chemical space distinct from the S1P1 agonist oxadiazoles disclosed in US Patent 9,187,437 [3]. This compound can be employed as a tool to probe receptor selectivity, as its substitution pattern differs from S1P1-directed oxadiazoles that typically feature different aryl and linker arrangements. Such selectivity profiling experiments help define the pharmacophoric boundaries between NK1 and S1P1 receptor families.

Fragment-Like vs. Drug-Like Comparative Binding Efficiency Studies

The target compound (MW 319.39, HBA 6) [2] represents an intermediate complexity between fragment-sized probes such as 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (MW 215.25) and fully elaborated drug-like NK1 antagonists. This makes it valuable for ligand efficiency analyses, where binding affinity normalized by molecular weight or heavy atom count can be compared across a series to determine whether the added sulfonyl and phenyl groups contribute proportionally to affinity gains.

Quote Request

Request a Quote for 3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.